6-bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one
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Overview
Description
6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to an indene ring, which is fused to an oxetane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves multi-step organic reactions. One common method includes the bromination of an indene derivative followed by cyclization to form the spirocyclic oxetane ring. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as halogenation, nucleophilic substitution, and ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The spirocyclic structure can influence the compound’s ability to fit into active sites or to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound features a pyrrolidine ring instead of an oxetane ring, leading to different chemical properties and reactivity.
6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidin]-5’-one: Another similar compound with a different ring structure, affecting its biological and chemical behavior.
Uniqueness
The uniqueness of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one lies in its spirocyclic oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and for developing novel materials and pharmaceuticals.
Properties
CAS No. |
2758002-32-1 |
---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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